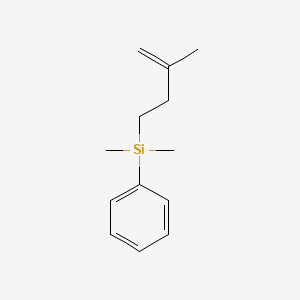
Silane, dimethyl(3-methyl-3-butenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dimethyl(3-methyl-3-butenyl)phenyl- is an organosilicon compound with the molecular formula C13H20Si. This compound is characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a 3-methyl-3-butenyl group. Organosilicon compounds like this one are of significant interest in various fields of chemistry due to their unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(3-methyl-3-butenyl)phenyl- typically involves the hydrosilylation of alkenes. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction scheme involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the alkene.
Industrial Production Methods
In industrial settings, the production of Silane, dimethyl(3-methyl-3-butenyl)phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, dimethyl(3-methyl-3-butenyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes are often used as reducing agents in the presence of catalysts such as palladium or platinum.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Halogenated silanes.
Scientific Research Applications
Silane, dimethyl(3-methyl-3-butenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, dimethyl(3-methyl-3-butenyl)phenyl- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Similar structure but lacks the 3-methyl-3-butenyl group.
Triphenylsilane: Contains three phenyl groups instead of the dimethyl and 3-methyl-3-butenyl groups.
Diphenylsilane: Contains two phenyl groups and one hydrogen atom bonded to silicon.
Uniqueness
Silane, dimethyl(3-methyl-3-butenyl)phenyl- is unique due to the presence of the 3-methyl-3-butenyl group, which imparts distinct reactivity and properties compared to other organosilicon compounds. This structural feature allows for specific applications in organic synthesis and material science that are not possible with simpler silanes.
Properties
CAS No. |
81906-05-0 |
|---|---|
Molecular Formula |
C13H20Si |
Molecular Weight |
204.38 g/mol |
IUPAC Name |
dimethyl-(3-methylbut-3-enyl)-phenylsilane |
InChI |
InChI=1S/C13H20Si/c1-12(2)10-11-14(3,4)13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3 |
InChI Key |
UIBWCNCEYPSIHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Deoxy-5'-[di(prop-2-en-1-yl)amino]adenosine](/img/structure/B14408874.png)
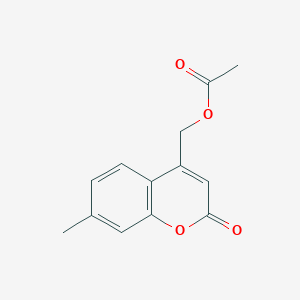
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
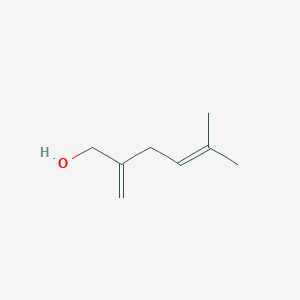
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
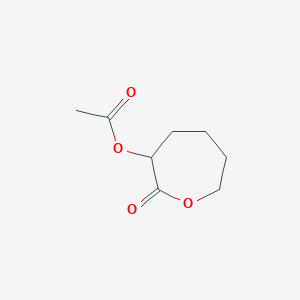
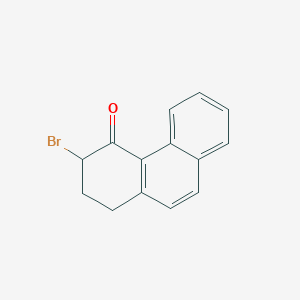
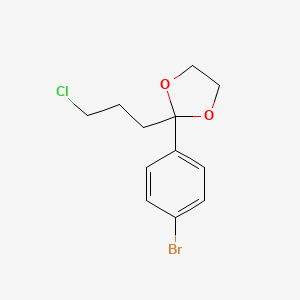
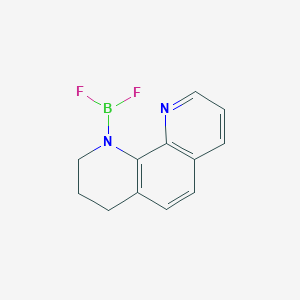

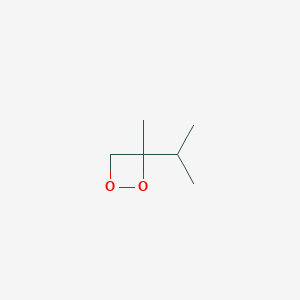
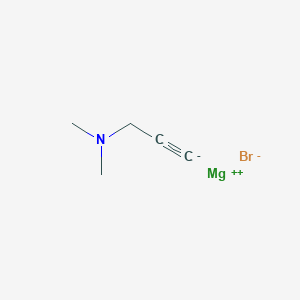
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)
